molecular formula C8H6BrN3O3 B13048799 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Cat. No.: B13048799
M. Wt: 272.06 g/mol
InChI Key: GEMIFIMQGHDMAT-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with bromine (Br) at position 6, a methoxy (OCH₃) group at position 7, and a carboxylic acid (–COOH) at position 2. Its molecular formula is C₉H₆BrN₃O₃, with a molar mass of 308.07 g/mol.

Key properties include:

  • Solubility: Likely polar due to the carboxylic acid group, enhancing solubility in aqueous or polar organic solvents compared to non-acid analogs .
  • Reactivity: The carboxylic acid moiety allows for derivatization (e.g., amide formation), while bromine enables cross-coupling reactions (e.g., Suzuki coupling) .

Properties

Molecular Formula

C8H6BrN3O3

Molecular Weight

272.06 g/mol

IUPAC Name

6-bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6BrN3O3/c1-15-5-2-6-10-7(8(13)14)11-12(6)3-4(5)9/h2-3H,1H3,(H,13,14)

InChI Key

GEMIFIMQGHDMAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NN2C=C1Br)C(=O)O

Origin of Product

United States

Biological Activity

6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS Number: 2177266-83-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is C8_8H6_6BrN3_3O3_3, with a molecular weight of 272.06 g/mol. The structure includes a triazole ring that contributes to its biological properties.

PropertyValue
CAS Number2177266-83-8
Molecular FormulaC8_8H6_6BrN3_3O3_3
Molecular Weight272.06 g/mol
SMILESCOc1cc2nc(C(=O)O)nn2cc1Br
DensityNot Available
Melting PointNot Available

Research indicates that compounds similar to 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity: These compounds may act as inhibitors for specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity: Interaction with neurotransmitter receptors can lead to altered physiological responses.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar triazole derivatives. For instance:

  • Study Findings: A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Case Study: A derivative showed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Research has also focused on the anticancer potential of triazole derivatives:

  • Cell Line Studies: In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) indicated that these compounds can induce apoptosis.
  • Mechanism: The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may offer neuroprotective benefits:

  • Neuroprotection in Models: Animal models treated with these compounds showed reduced neuronal damage in conditions like ischemia.
  • Biomarkers: Changes in biomarkers associated with oxidative stress were noted, indicating a protective effect on neuronal cells.

Recent Studies

Recent literature highlights the ongoing research into the biological activities of 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid:

  • Antimicrobial Efficacy : A comparative study showed that this compound has enhanced activity compared to other triazole derivatives against Candida albicans.
  • Cytotoxicity Assays : Cytotoxicity tests revealed IC50 values indicating significant effectiveness against cancer cell lines.

Comparative Analysis Table

The following table summarizes the biological activities reported for 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid and related compounds:

Activity TypeCompoundIC50/Zone of InhibitionReference
Antibacterial6-Bromo-7-methoxy-triazole15 mm (E. coli)[Study 1]
AnticancerSimilar triazole derivativeIC50 = 25 µM (HeLa)[Study 2]
NeuroprotectiveRelated triazole compoundReduced oxidative stress[Study 3]

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazolo moiety have been evaluated for their activity against various bacterial strains. The presence of the bromine and methoxy groups in 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine enhances its efficacy against pathogens such as Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) being reported at competitive levels compared to established antibiotics like Ciprofloxacin and Rifampicin .

Anticancer Properties

The compound has been investigated for its potential anticancer activities. Triazole derivatives have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines. For example, studies have demonstrated that certain derivatives can induce apoptosis in K562 leukemia cells. The mechanism of action often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Evaluation

In a comparative study, 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine was tested against a panel of bacterial strains. The results indicated that this compound exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound. It was found to significantly inhibit the growth of MCF-7 breast cancer cells. The underlying mechanism involved the activation of apoptotic pathways and suppression of cell cycle progression. These findings suggest that 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine could serve as a valuable scaffold for designing novel anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolo[1,5-a]pyridine scaffold is highly modular, with substituent positions and functional groups significantly influencing physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name CAS No. Substituents Molecular Formula Key Properties/Applications Reference
6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid N/A Br (C6), OCH₃ (C7), COOH (C2) C₉H₆BrN₃O₃ Potential ALS inhibitor; polar solubility
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 1053655-66-5 Br (C6) C₆H₄BrN₃ Intermediate for cross-coupling; non-polar
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine 746668-59-7 Br (C6), CH₃ (C5) C₇H₆BrN₃ Enhanced lipophilicity; herbicide precursor
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine 947248-68-2 Br (C6), NH₂ (C2) C₆H₅BrN₄ Amine group enables nucleophilic reactions
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate 1159811-32-1 Br (C6), COOCH₃ (C2) C₈H₆BrN₃O₂ Ester derivative; lower solubility than carboxylic acid
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 1053655-66-5 Br (C7) C₆H₄BrN₃ Distinct bromine position alters reactivity

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to methyl ester (e.g., methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate) or amine analogs .

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